molecular formula C10H10N2O4 B12920727 N-(4-formyl-5-methyl-2-nitrophenyl)acetamide CAS No. 126436-28-0

N-(4-formyl-5-methyl-2-nitrophenyl)acetamide

Cat. No.: B12920727
CAS No.: 126436-28-0
M. Wt: 222.20 g/mol
InChI Key: VDYVXJIUPKHIIS-UHFFFAOYSA-N
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Description

N-(4-formyl-5-methyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H10N2O4. It is characterized by the presence of a formyl group, a methyl group, and a nitro group attached to a phenyl ring, along with an acetamide functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-formyl-5-methyl-2-nitrophenyl)acetamide typically involves the reaction of 4-formyl-5-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-formyl-5-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-formyl-5-methyl-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-formyl-5-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-2-nitrophenyl)acetamide
  • N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
  • N-(4-methyl-2-nitrophenyl)acetamide

Uniqueness

N-(4-formyl-5-methyl-2-nitrophenyl)acetamide is unique due to the presence of both a formyl and a nitro group on the same phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

126436-28-0

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-(4-formyl-5-methyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H10N2O4/c1-6-3-9(11-7(2)14)10(12(15)16)4-8(6)5-13/h3-5H,1-2H3,(H,11,14)

InChI Key

VDYVXJIUPKHIIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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